molecular formula C18H15ClN4O3S B2452069 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897470-83-6

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2452069
CAS No.: 897470-83-6
M. Wt: 402.85
InChI Key: XYBCKAYJKIAQSI-UHFFFAOYSA-N
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Description

The compound 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a versatile material used in scientific research. Its unique structure allows for a wide range of applications, including drug discovery, molecular imaging, and material synthesis. This compound has gained significant attention due to its potential biological activity and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves the reaction of 6-chlorobenzo[d]thiazole with piperazine, followed by the introduction of a 3-nitrophenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure.

    2-Fluorodeschloroketamine: A compound with a related chemical structure and potential biological activity.

Uniqueness

6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCKAYJKIAQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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